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A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two antisense oligonucleotide (ASO)
therapies for Amyotrophic Lateral Sclerosis (ALS): ION363 (ulefnersen or jacifusen) and
tofersen (Qalsody™). The comparison focuses on their mechanisms of action, clinical trial data,
and experimental protocols to offer an objective overview for the scientific community.

Overview and Mechanism of Action

Both ION363 and tofersen are antisense oligonucleotides, synthetic single-stranded nucleic
acids that bind to specific messenger RNA (mMRNA) molecules, leading to their degradation and
a subsequent reduction in the synthesis of the target protein. However, they target different
genetic mutations responsible for distinct forms of familial ALS.

ION363 targets the fused in sarcoma (FUS) RNA to reduce the production of the FUS protein.
[1][2] Mutations in the FUS gene are a cause of a rare and often aggressive form of ALS,
known as FUS-ALS, which is the most common cause of juvenile-onset ALS.[1][3] The
therapeutic rationale is that reducing the levels of the mutant FUS protein will mitigate its toxic
gain-of-function, which is believed to contribute to motor neuron degeneration.[1]

Tofersen targets the superoxide dismutase 1 (SOD1) mRNA to decrease the production of the
SOD1 protein. Mutations in the SOD1 gene are the second most common cause of familial
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ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases. The misfolded
mutant SOD1 protein is thought to be toxic to motor neurons, and by reducing its production,
tofersen aims to slow the progression of the disease.

Clinical Development and Efficacy
ION363

ION363 is currently in clinical development and has not yet received regulatory approval. The
primary evidence for its potential efficacy comes from a compassionate use program and an
ongoing Phase 3 clinical trial.

An open-label, uncontrolled case series involving 12 participants with FUS-ALS evaluated
ION363 (jacifusen). The therapy was reported to be generally well-tolerated and appeared to
slow or even reverse disease progression in some participants. Notably, after six months of
treatment, levels of neurofilament light chain (NfL), a biomarker of neuronal damage, in the
cerebrospinal fluid (CSF) decreased by up to 82.8%. Post-mortem analysis of brain tissue from
some participants who received the treatment showed a significant reduction in FUS protein
levels (66—90%) compared to untreated FUS-ALS patients.

The ongoing Phase 3 FUSION trial is a global, multi-center, randomized, placebo-controlled
study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The
primary outcome of the study is the change from baseline in the Amyotrophic Lateral Sclerosis
Functional Rating Scale-Revised (ALSFRS-R) score.

Tofersen

Tofersen is approved by the U.S. Food and Drug Administration (FDA) under the accelerated
approval pathway for the treatment of adults with ALS who have a mutation in the SOD1 gene.
This approval was based on the reduction in plasma neurofilament light chain (NfL) observed in
patients treated with tofersen.

The pivotal Phase 3 VALOR trial was a randomized, double-blind, placebo-controlled study.
While the trial did not meet its primary endpoint of a statistically significant change in the
ALSFRS-R score at 28 weeks, it did demonstrate a reduction in total CSF SOD1 protein and
plasma NfL levels.
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Data from the open-label extension (OLE) of the VALOR study showed that earlier initiation of
tofersen slowed the decline in clinical and respiratory function, strength, and quality of life over
12 months. In the OLE, participants who started tofersen earlier showed a 3.5-point difference
in the ALSFRS-R score compared to those who started later.

Data Presentation

The following tables summarize the key characteristics and available clinical data for ION363
and tofersen.

Table 1: General Characteristics of ION363 and Tofersen

ION363
Feature L. Tofersen (Qalsody™)
(ulefnersenljacifusen)

Target Gene FUS SOD1

Target Molecule FUS mRNA SOD1 mRNA

Indication FUS-ALS (Investigational) SOD1-ALS

Approval Status In Phase 3 Clinical Trials FDA Accelerated Approval
Administration Intrathecal Injection Intrathecal Injection

Table 2: Summary of Clinical Trial Data

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter

ION363 (FUSION Trial -
Design)

Tofersen (VALOR Trial &
OLE - Results)

Phase

Phase 3

Phase 3

Study Design

Randomized, placebo-
controlled, followed by an

open-label extension

Randomized, placebo-
controlled, with an open-label

extension

Primary Endpoint

Change in ALSFRS-R score

Change in ALSFRS-R score at

28 weeks (not met)

Biomarker Effects

Reduction in FUS protein and
NfL levels observed in case

series

Reduction in CSF SOD1
protein (33-36%) and plasma
NfL (41-51%)

Clinical Outcomes

Data from Phase 3 trial not yet

available

12-month OLE data showed
slower decline in clinical

function with earlier initiation

Experimental Protocols
ION363 (FUSION Clinical Trial)

The Phase 3 FUSION trial is a two-part study.

e Part 1 (Randomized, Double-Blind, Placebo-Controlled): Participants are randomized to

receive either ION363 or a placebo via intrathecal injection for 29 weeks. Dosing is

scheduled for once every four weeks initially, followed by once every eight weeks.

o Part 2 (Open-Label Extension): All participants who complete Part 1 are eligible to receive

ION363 once every eight weeks for 73 weeks.

The primary endpoint is the change from baseline in the ALSFRS-R total score at day 253,
which is a combined assessment of functional impairment, time to medication change due to

lack of efficacy, and time to ventilation.

Tofersen (VALOR Clinical Trial)
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The Phase 1/2 trial for tofersen was a randomized, placebo-controlled, single- and multiple-
ascending dose study. Participants received five doses over a 12-week period at escalating
doses of 20 mg, 40 mg, 60 mg, or 100 mg, or a placebo, administered by intrathecal injection.

The Phase 3 VALOR study was a randomized, double-blind, placebo-controlled trial where 108
participants with SOD1-ALS were randomized to receive either tofersen 100mg or a placebo for
28 weeks. This was followed by an open-label extension where all participants could receive
tofersen.

Signaling Pathways and Experimental Workflows
Mechanism of Action of Antisense Oligonucleotides

The following diagram illustrates the general mechanism of action for both ION363 and
tofersen, which involves the binding of the ASO to the target mMRNA, leading to its degradation
by RNase H and subsequent reduction in protein synthesis.
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Caption: General mechanism of action for ION363 and tofersen.

Clinical Trial Workflow

The diagram below outlines a generalized workflow for the Phase 3 clinical trials of both
ION363 and tofersen.
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Caption: Generalized workflow of Phase 3 clinical trials for ION363 and tofersen.
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Safety Profile

ION363: In the open-label case series, ION363 was generally well-tolerated. Common adverse
events included back pain, headache, and nausea. Importantly, no serious neurological
adverse events such as myelitis, radiculitis, aseptic meningitis, or papilledema were reported,
which have been noted with tofersen.

Tofersen: The most common adverse events reported in the VALOR and OLE studies were
headache, procedural pain, fall, back pain, and pain in the extremities. Serious neurologic
events, including myelitis, radiculitis, aseptic meningitis, and papilledema, were reported in
6.7% of participants receiving tofersen.

Conclusion

ION363 and tofersen represent targeted therapeutic strategies for specific genetic forms of
ALS. Tofersen has received accelerated FDA approval for SOD1-ALS based on its ability to
reduce a key biomarker of neurodegeneration, with longer-term data suggesting a clinical
benefit in slowing disease progression. ION363 is in a pivotal Phase 3 trial for the rarer and
more aggressive FUS-ALS, with early data from compassionate use showing promise in
reducing the target protein and biomarkers of neuronal injury.

While both are ASO therapies administered intrathecally, they target distinct patient
populations. The ongoing FUSION trial for ION363 will be critical in establishing its efficacy and
safety profile. The clinical experience with tofersen provides a benchmark for the development
of ASO therapies for other genetic forms of ALS and highlights the importance of biomarkers in
the evaluation of treatments for neurodegenerative diseases. Researchers and clinicians will
be closely watching the outcomes of the FUSION trial to determine the potential role of ION363
in the management of FUS-ALS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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